2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide
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Overview
Description
2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide is an organic compound that belongs to the class of phenylsuccinimides It is characterized by the presence of a dimethoxyphenyl group attached to a succinimide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide typically involves the reaction of 3,5-dimethoxybenzaldehyde with N-methylsuccinimide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- Methyl 3,5-dimethoxyphenylacetate
- 2-(3,5-Dimethoxyphenyl)propan-2-yloxycarbonyl
Uniqueness
2-(3,5-Dimethoxyphenyl)-N-methylsuccinimide is unique due to its specific structural features, such as the presence of both a dimethoxyphenyl group and a succinimide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
66064-15-1 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)7-11(13(14)16)8-4-9(17-2)6-10(5-8)18-3/h4-6,11H,7H2,1-3H3 |
InChI Key |
FNHGARBWPDUGJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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